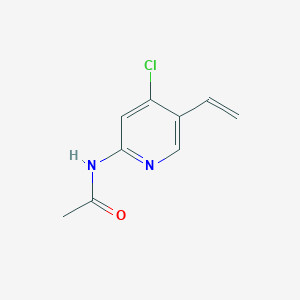
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide
Descripción
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with a chlorine atom and a vinyl group, making it a versatile compound in various chemical reactions and applications
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O/c1-3-7-5-11-9(4-8(7)10)12-6(2)13/h3-5H,1H2,2H3,(H,11,12,13) |
Clave InChI |
UIGOMFDGHINZOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C(=C1)Cl)C=C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide typically involves the reaction of 4-chloro-5-vinylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloropyridin-2-yl)acetamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-(4-bromo-5-vinylpyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N-(4-chloro-5-ethylpyridin-2-yl)acetamide:
Uniqueness
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is unique due to the presence of both the chlorine atom and the vinyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


